2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
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Overview
Description
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with DNA replication in microbial cells. The compound’s unique structure allows it to bind to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
- 2-amino-4,5-dihydro-6H-cyclopenta[d]thiazol-6-one
Uniqueness
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one is unique due to its specific ring fusion and the presence of both amino and thiazole functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-5,6-dihydrocyclopenta[d][1,3]thiazol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6-8-5-3(9)1-2-4(5)10-6/h1-2H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTJZJAOMUHOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219407-36-8 |
Source
|
Record name | 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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